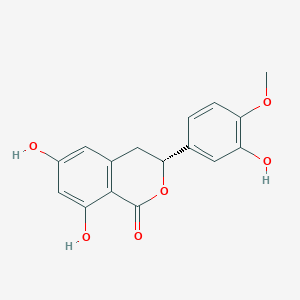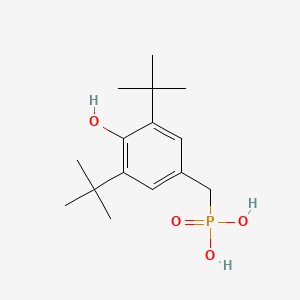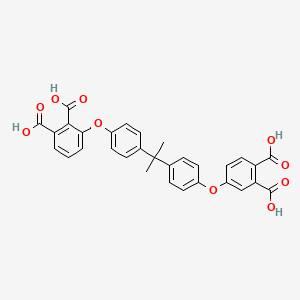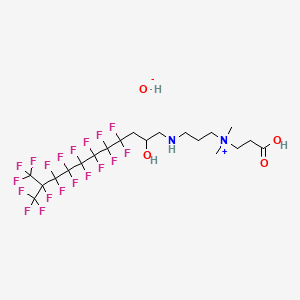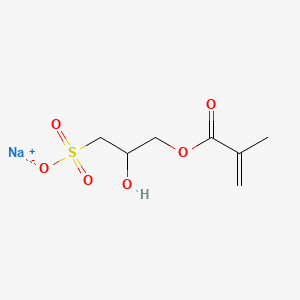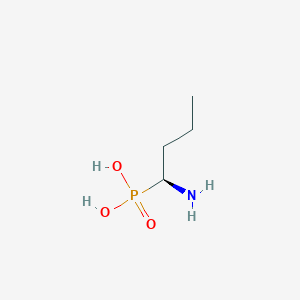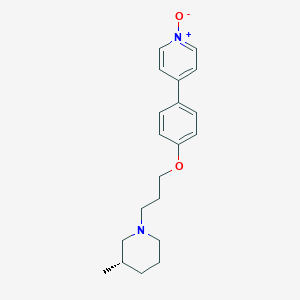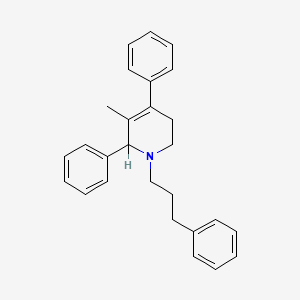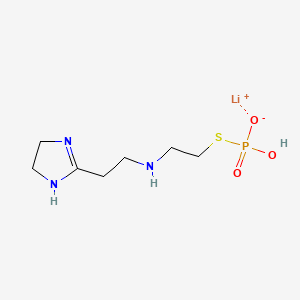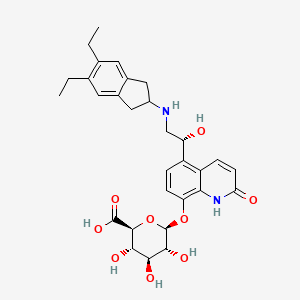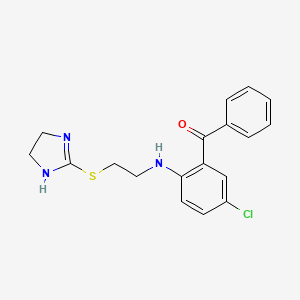
Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- is a complex organic compound that features a unique structure combining a methanone group with a 5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of high-throughput screening methods can also aid in optimizing reaction conditions and identifying the most efficient synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, potentially inhibiting metalloproteins. The thioethyl group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. These interactions can affect various cellular pathways, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- is unique due to the presence of the imidazole ring and the thioethyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
128433-29-4 |
|---|---|
Molekularformel |
C18H18ClN3OS |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
[5-chloro-2-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethylamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H18ClN3OS/c19-14-6-7-16(20-10-11-24-18-21-8-9-22-18)15(12-14)17(23)13-4-2-1-3-5-13/h1-7,12,20H,8-11H2,(H,21,22) |
InChI-Schlüssel |
CDEXPVJGPNJCGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)SCCNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


